Strebloside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

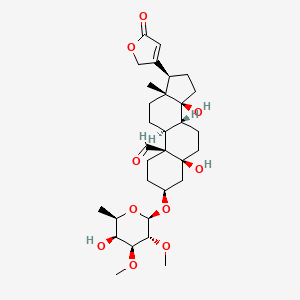

3-[(6-Deoxy-2,3-di-o-methylhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide is a natural product found in Streblus asper with data available.

科学的研究の応用

Anticancer Activity

Strebloside has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant antitumor activity through multiple mechanisms.

Cytotoxicity Against Cancer Cells:

- HeLa Cells : this compound demonstrates potent cytotoxicity with an effective dose (ED50) of 0.06 µM.

- HT-29 Cells : The compound shows an ED50 of 500.38 µM.

- H1299 Cells : It has an ED50 of 0.46 µM, indicating strong efficacy against lung cancer cells.

In vivo studies also reflect its potential:

- In a hollow fiber assay using immunodeficient mice implanted with cancer cells, this compound was administered at a dose of 5 mg/kg for four days without observable side effects, even at higher doses (30 mg/kg) .

Mechanisms of Action:

this compound's antitumor activity is attributed to its ability to inhibit key signaling pathways:

- It interacts with Na+/K+-ATPase, which is crucial for cellular ion balance and apoptosis.

- The compound also binds to proteins involved in oncogenic signaling, such as NF-κB, PI3K, and MDM2, suggesting a multifaceted mechanism affecting tumor growth and survival .

Antiparasitic Properties

This compound has shown promise in antiparasitic applications. A study demonstrated that it effectively killed S. cervi (a parasitic worm) within 2–3 hours at concentrations as low as 10 g/ml. The compound inhibited motility and glucose uptake in the parasites, leading to metabolic disturbances that resulted in their death .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into its pharmacological properties. Modifications to its chemical structure can enhance or reduce its biological activity. For instance:

- The presence of specific hydroxyl groups and sugar moieties significantly influences its cytotoxic effects .

Potential as a Drug Delivery Agent

Recent studies have explored the use of this compound in drug delivery systems, particularly in conjunction with mesenchymal stromal cells. These cells can be engineered to deliver this compound directly to tumor sites, maximizing therapeutic efficacy while minimizing systemic toxicity .

Comparative Analysis of this compound Derivatives

A comparative analysis of this compound and its derivatives highlights their varying potencies and mechanisms:

| Compound | ED50 (µM) | Targeted Pathway |

|---|---|---|

| (+)-Strebloside | 0.06 | Na+/K+-ATPase |

| Strophanthidin | Varies | NF-κB, PI3K |

| Non-cytotoxic analogue | N/A | Potentially safer alternative |

Case Studies

- In Vitro Studies : A study on the effects of this compound on HeLa cells showed significant apoptosis induction through mitochondrial pathways.

- In Vivo Studies : Research involving mice models indicated that daily administration of this compound led to reduced tumor sizes without significant side effects.

特性

CAS番号 |

59015-79-1 |

|---|---|

分子式 |

C31H46O10 |

分子量 |

578.7 g/mol |

IUPAC名 |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24+,25+,26-,27+,28-,29+,30+,31+/m1/s1 |

InChIキー |

BGGIZHKHJBQRTI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

正規SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

同義語 |

mansonin mansonine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。